molecular formula C36H49N9O8 B12387594 2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid CAS No. 2374782-76-8

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid

Cat. No.: B12387594
CAS No.: 2374782-76-8
M. Wt: 735.8 g/mol
InChI Key: ZPDBPTLREULTFT-MHZLTWQESA-N
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Description

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the quinoline derivative: This involves the reaction of appropriate starting materials under controlled conditions to form the quinoline core.

    Attachment of the piperazine ring: The quinoline derivative is then reacted with a piperazine compound to form the piperazine-quinoline intermediate.

    Introduction of the cyanopyrrolidine group: This step involves the reaction of the piperazine-quinoline intermediate with a cyanopyrrolidine derivative.

    Formation of the triazonane ring: The final step involves the cyclization of the intermediate to form the triazonane ring, resulting in the formation of the target compound.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid stands out due to its unique structure and functional groups Similar compounds include other quinoline derivatives, piperazine derivatives, and triazonane derivatives

Properties

CAS No.

2374782-76-8

Molecular Formula

C36H49N9O8

Molecular Weight

735.8 g/mol

IUPAC Name

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid

InChI

InChI=1S/C36H49N9O8/c37-22-27-3-1-9-45(27)32(46)23-39-36(52)29-6-7-38-31-5-4-28(21-30(29)31)53-20-2-8-40-16-18-44(19-17-40)33(47)24-41-10-12-42(25-34(48)49)14-15-43(13-11-41)26-35(50)51/h4-7,21,27H,1-3,8-20,23-26H2,(H,39,52)(H,48,49)(H,50,51)/t27-/m0/s1

InChI Key

ZPDBPTLREULTFT-MHZLTWQESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C#N

Origin of Product

United States

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